molecular formula C9H8F3NO B1293855 (3-(Trifluoromethyl)phenyl)acetamide CAS No. 22902-93-8

(3-(Trifluoromethyl)phenyl)acetamide

Cat. No. B1293855
CAS RN: 22902-93-8
M. Wt: 203.16 g/mol
InChI Key: YXORDBZLZWAHBB-UHFFFAOYSA-N
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Description

(3-(Trifluoromethyl)phenyl)acetamide is a chemical compound that is part of a broader class of acetamides, which are characterized by the presence of an acetamide group attached to a phenyl ring. The trifluoromethyl group attached to the phenyl ring at the meta position significantly influences the chemical and physical properties of the compound. Although the provided papers do not directly discuss (3-(Trifluoromethyl)phenyl)acetamide, they do provide insights into related compounds that can help infer some aspects of its behavior and synthesis.

Synthesis Analysis

The synthesis of related compounds, such as N-(trifluorosilylmethyl)-[N-(S)-(1-phenylethyl)]-acetamide, involves the use of chloromethyltrichlorosilane (ClCH2SiCl3) and triethylamine (Et3N) or bis(trimethylsilyl)amine ((Me3Si)2NH), followed by methanolysis or hydrolysis in the presence of Lewis bases and then BF3 etherate . This method suggests that similar strategies could potentially be applied to synthesize (3-(Trifluoromethyl)phenyl)acetamide by choosing appropriate starting materials and reagents.

Molecular Structure Analysis

The molecular structure of compounds similar to (3-(Trifluoromethyl)phenyl)acetamide has been studied using techniques such as 19F and 29Si NMR spectroscopy, as well as X-ray diffraction. These techniques have revealed that the silicon atom in related compounds can be pentacoordinate or hexacoordinate depending on the presence of adducts . While (3-(Trifluoromethyl)phenyl)acetamide does not contain silicon, the use of NMR spectroscopy could similarly elucidate its molecular structure, particularly the electronic environment of the trifluoromethyl group.

Chemical Reactions Analysis

The chemical reactions of related compounds involve coordination with Lewis bases and the formation of adducts, as seen in the synthesis of potassium-(18-crown-6)-(2-oxoperhydroazepinomethyl)tetrafluorosilicate . The reactivity of (3-(Trifluoromethyl)phenyl)acetamide could also be explored through its interactions with various reagents and potential for forming coordination complexes, although specific reactions are not detailed in the provided papers.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been inferred from spectroscopic data and quantum-chemical analysis. For example, the activation barriers for permutational isomerization of trifluorides were found to be in the range of 9.5–10 kcal mol−1, with a non-dissociative mechanism suggested for the isomerization process . Although these properties are specific to the compounds studied, they provide a framework for understanding how the trifluoromethyl group might influence the properties of (3-(Trifluoromethyl)phenyl)acetamide, such as its stability and reactivity.

Scientific Research Applications

  • Structural and Electronic Properties Analysis :

    • Aayisha et al. (2019) conducted a conformational study using Potential Energy Surface analysis on N-(2-(trifluoromethyl)phenyl)acetamide. The study included Fourier Transform Infrared and Raman investigations, Nuclear Magnetic Resonance analysis, and Ultraviolet-Visible analysis to understand the structural, electrical, and chemical activities of the compound (Aayisha et al., 2019).
  • Antibacterial Activity :

    • Chaudhari et al. (2020) described the synthesis of N-substituted phenyl acetamide benzimidazole derivatives and their systematic analysis against Methicillin Resistant Staphylococcus aureus (MRSA). The study found that certain derivatives exhibited significant antibacterial activity (Chaudhari et al., 2020).
  • Antimycobacterial Agents :

    • Emmadi et al. (2015) synthesized novel 3-trifluoromethyl pyrazolo-1,2,3-triazole hybrids, starting from 5-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-amine, and evaluated them for in vitro antimycobacterial activity. This study identified compounds with promising antimycobacterial properties (Emmadi et al., 2015).
  • Analytical Applications in Food Chemistry :

    • Jastrzębska et al. (2018) utilized 3,5-bis-(trifluoromethyl)phenyl isothiocyanate for the derivatization of biogenic amines, simplifying the purification step and allowing for their determination in beverages using liquid chromatography-tandem mass spectrometry and 19F nuclear magnetic resonance analysis (Jastrzębska et al., 2018).
  • Electrophore Reagent for Trace Organic Analysis :

    • Lu and Giese (2000) introduced Acetamide, 2-amino-N-[[3,5-bis(trifluoromethyl)phenyl]-methyl]-N-methyl-, monohydrochloride, named AMACE1, as an electrophore reagent for trace organic analysis, demonstrating its efficacy in detecting minute amounts of certain products (Lu & Giese, 2000).
  • Anticancer, Anti-Inflammatory, and Analgesic Activities :

    • Rani et al. (2014) developed 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives and assessed their anticancer, anti-inflammatory, and analgesic activities. This research highlighted the potential therapeutic applications of these compounds (Rani et al., 2014).

properties

IUPAC Name

2-[3-(trifluoromethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO/c10-9(11,12)7-3-1-2-6(4-7)5-8(13)14/h1-4H,5H2,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXORDBZLZWAHBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20177445
Record name (3-(Trifluoromethyl)phenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20177445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(Trifluoromethyl)phenyl)acetamide

CAS RN

22902-93-8
Record name 3-(Trifluoromethyl)benzeneacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22902-93-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-(Trifluoromethyl)phenyl)acetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022902938
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3-(Trifluoromethyl)phenyl)acetamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [3-(trifluoromethyl)phenyl]acetamide
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Record name 3-(Trifluoromethyl)benzeneacetamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
231
Citations
K Parikh, D Joshi - Journal of Chemical Sciences, 2014 - Springer
A series of 2-mercapto-5-phenyl-1,3,4-oxadiazole derivatives have been condensed with different phenyl acetamide derivatives possessing fluorine atom at meta position; resulting in …
Number of citations: 12 link.springer.com
X Liang, B Wang, C Chen, A Wang, C Hu… - Journal of Medicinal …, 2018 - ACS Publications
Most of the current FMS-like tyrosine kinase 3 (FLT3) inhibitors lack selectivity between FLT3 kinase and cKIT kinase as well as the FLT3 wt and internal tandem duplication (ITD) …
Number of citations: 21 pubs.acs.org
P Panini, D Chopra - CrystEngComm, 2013 - pubs.rsc.org
The presence of the C–F bond in organic molecules, particularly in the context of generating different intermolecular interactions of the type C–F⋯F–C, C–H⋯F and C–F⋯π is of extreme …
Number of citations: 51 pubs.rsc.org
Y Wu, B Wang, J Wang, S Qi, F Zou, Z Qi… - Journal of Medicinal …, 2019 - ACS Publications
Starting from our previously developed c-KIT kinase inhibitor CHMFL-KIT-8140, through a type II kinase inhibitor binding element hybrid design approach, we discovered a novel c-KIT …
Number of citations: 19 pubs.acs.org
K Kamiński, B Wiklik, J Obniska - Medicinal Chemistry Research, 2015 - Springer
Twenty-two new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have been synthesized and evaluated for their anticonvulsant activity in animal models of epilepsy. These …
Number of citations: 17 link.springer.com
M Tsikolia, UR Bernier, NM Agramonte… - Pesticide biochemistry …, 2018 - Elsevier
This project focused on the design, synthesis, and testing of trifluoromethylphenyl amides (TFMPAs) as potential mosquitocides and repellents. Fourteen compounds were evaluated for …
Number of citations: 8 www.sciencedirect.com
M Tsikolia, UR Bernier, DE Wedge… - Chemistry & …, 2019 - Wiley Online Library
Trifluoromethylphenyl amides (TFMPAs) were designed and synthesized as potential pesticides. Thirty‐three structures were evaluated for fungicidal activity against three …
Number of citations: 6 onlinelibrary.wiley.com
M Tsikolia, UR Bernier, MR Coy, KC Chalaire… - Pesticide biochemistry …, 2013 - Elsevier
Twenty trifluoromethylphenyl amides were synthesized and evaluated as fungicides and as mosquito toxicants and repellents. Against Aedes aegypti larvae, N-(2,6-dichloro-4-(…
Number of citations: 30 www.sciencedirect.com
M Tsikolia, UR Bernier, NM Agramonte… - Pesticide biochemistry …, 2019 - Elsevier
The adulticidal, larvicidal, and repellent activity of 18 trifluoromethylphenyl amides (TFMPAs) was determined against Aedes aegypti mosquitoes. The compounds studied are the third …
Number of citations: 3 www.sciencedirect.com
L Ye, ST Larda, YF Frank Li, A Manglik… - Journal of biomolecular …, 2015 - Springer
The elucidation of distinct protein conformers or states by fluorine ( 19 F) NMR requires fluorinated moieties whose chemical shifts are most sensitive to subtle changes in the local …
Number of citations: 70 link.springer.com

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